molecular formula C19H13NO2 B4930872 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione

2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione

Cat. No.: B4930872
M. Wt: 287.3 g/mol
InChI Key: HUNOPLLEKHNEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-297048 is a novel compound known for its potential applications in the study of amyloid diseases and synucleinopathies. It is a glucokinase activator, which means it plays a role in the regulation of glucose metabolism. This compound has shown promise in the prevention or treatment of hyperglycemia, diabetes mellitus, obesity, dyslipidemia, and metabolic syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-297048 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as chlorinating agents, oxidizing agents, and reducing agents.

    Step 3: Purification of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of WAY-297048 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: WAY-297048 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and catalysts (palladium, platinum).

Major Products: The major products formed from these reactions depend on the specific functional groups present in WAY-297048 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-297048 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.

    Biology: Investigated for its role in regulating cellular glucose levels and its potential impact on metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders such as diabetes mellitus, obesity, and dyslipidemia.

    Industry: Potential applications in the development of new drugs targeting metabolic diseases and improving glucose regulation.

Properties

IUPAC Name

2-(7-methylquinolin-2-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNOPLLEKHNEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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